![molecular formula C11H11FN4O B14880427 3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880427.png)
3-[(4-Fluorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD07189602 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD07189602 involves several synthetic routes. One common method includes a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, making it more efficient . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of MFCD07189602 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: MFCD07189602 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD07189602 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions of MFCD07189602 depend on the type of reaction and the reagents used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents to the compound.
Scientific Research Applications
MFCD07189602 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological systems, potentially leading to new therapeutic agents. In medicine, MFCD07189602 could be explored for its pharmacological properties, including its potential as a drug candidate. Industrially, it may be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of MFCD07189602 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes .
Comparison with Similar Compounds
MFCD07189602 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can reveal differences in reactivity, stability, and biological activity, providing insights into the distinct properties of MFCD07189602 .
Conclusion
MFCD07189602 is a compound of significant interest due to its unique properties and wide range of applications Its preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C11H11FN4O |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11FN4O/c1-7-10(17)14-11(16-15-7)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,16,17) |
InChI Key |
JLZCJSLGFGTTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
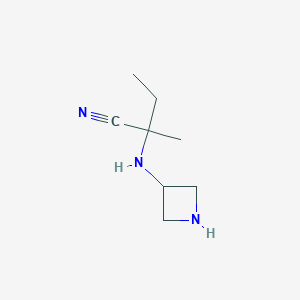
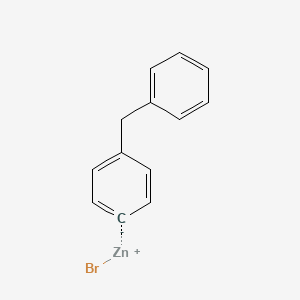
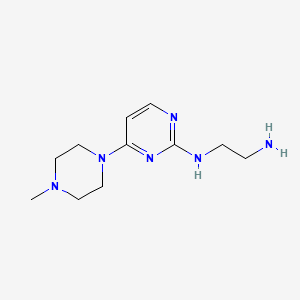

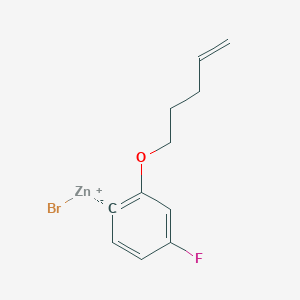
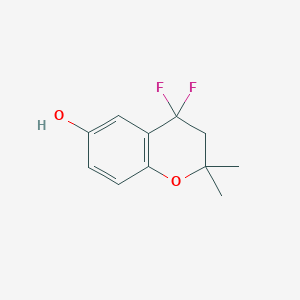
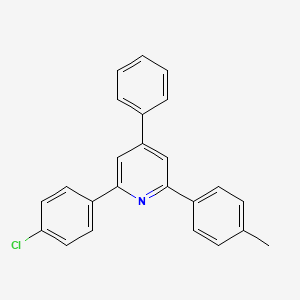
![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
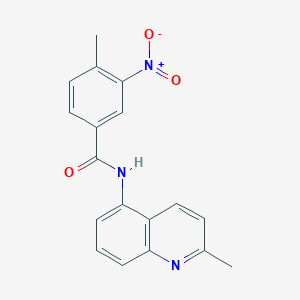

![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
